molecular formula C14H19FO9 B15294378 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate

2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate

Cat. No.: B15294378
M. Wt: 350.29 g/mol
InChI Key: KIPRSJXOVDEYLX-DYPLGBCKSA-N
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Preparation Methods

The synthesis of 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate typically involves the fluorination of protected mannose derivatives. One common method is the use of diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the second carbon position . The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure high yield and selectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetyl groups can be hydrolyzed to yield 2-Deoxy-2-fluoro-D-mannopyranose.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common reagents used in these reactions include acids and bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom at the second carbon position can influence the compound’s binding affinity and specificity to these enzymes, thereby modulating their activity . This can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific acetylation pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H19FO9

Molecular Weight

350.29 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1

InChI Key

KIPRSJXOVDEYLX-DYPLGBCKSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C

Origin of Product

United States

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